molecular formula C21H17N3O2S2 B2479721 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1291862-55-9

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2479721
CAS No.: 1291862-55-9
M. Wt: 407.51
InChI Key: QLGITJSEWWXCRI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 2-methylphenyl group at position 3, a sulfanyl linker at position 2, and an N-phenylacetamide substituent.

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-14-7-5-6-10-17(14)24-20(26)19-16(11-12-27-19)23-21(24)28-13-18(25)22-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGITJSEWWXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.

    Introduction of the Sulfanyl Group: The thieno[3,2-d]pyrimidine core is then reacted with a suitable thiol to introduce the sulfanyl group.

    Attachment of the Phenylacetamide Moiety: Finally, the phenylacetamide group is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Chemical Reactions Analysis

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Scientific Research Applications

2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biological Studies: Researchers use this compound to study its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core. This interaction may inhibit or modulate the activity of these targets, leading to the observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s closest analogs differ in substituents on the phenyl ring, thieno-pyrimidine core, or acetamide group. Key examples include:

Compound Name Substituent Variations Molecular Weight Key Properties/Applications References
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide 4-Cl-phenyl, pyrazole-acetamide 292.21 Intermediate for kinase inhibitors
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Me-phenyl, CF₃O-phenyl-acetamide, dihydro core 409.89 Potential antiviral/anticancer agent
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 2-Cl-4-Me-phenyl, 7-phenyl-thieno-pyrimidine 409.89 Kinase inhibition (e.g., EGFR)
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3) 4-F-phenyl, benzothiazole-acetamide, dihydro core 493.53 Wnt pathway inhibitor

Key Observations :

  • Substituent Position : The 2-methylphenyl group in the target compound may confer steric effects distinct from 4-Cl or 4-F substituents in analogs, influencing receptor binding .
  • Acetamide Modifications : Replacing N-phenyl with benzothiazole (IWP-3) enhances Wnt inhibitory activity, while pyrazole or trifluoromethoxy groups alter solubility and target selectivity .
  • Core Saturation: Dihydro-thieno-pyrimidine derivatives (e.g., in and ) exhibit improved metabolic stability compared to fully unsaturated cores .
Pharmacological and Physicochemical Data
  • Melting Points : Analogs like the chromen-pyrimidine derivative in melt at 175–178°C, suggesting similar thermal stability for the target compound .
  • Solubility : The N-phenylacetamide group in the target compound may reduce water solubility compared to sulfonamide or benzothiazole derivatives (e.g., IWP-3) .
  • Bioactivity: While direct data are lacking, analogs with 4-oxo-thieno-pyrimidine cores show kinase inhibition (IC₅₀ values in nanomolar ranges) and antimicrobial activity .

Biological Activity

The compound 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O2S2 , which indicates the presence of a thieno[3,2-d]pyrimidine core with sulfanyl and acetamide functionalities. The structure is significant as it influences the compound's interactions with biological targets.

PropertyValue
Molecular Weight425.56 g/mol
IUPAC Name2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to achieve high yields. The general synthetic route includes:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group , often via nucleophilic substitution.
  • Acetylation to form the final acetamide product.

Anticancer Properties

Research indicates that compounds similar to 2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide exhibit significant anticancer activity. For instance, studies on related thieno[3,2-d]pyrimidines have shown:

  • Inhibition of tumor cell proliferation : Compounds were tested against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) using MTT assays.
  • Induction of apoptosis : Mechanistic studies revealed that these compounds could activate caspase pathways leading to programmed cell death in cancer cells.

Antimicrobial Activity

Similar thienopyrimidine derivatives have also demonstrated antimicrobial properties:

  • Antibacterial and antifungal effects : Studies reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. These activities were assessed using agar diffusion methods and minimum inhibitory concentration (MIC) tests.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or proliferation.
    • For example, thieno[3,2-d]pyrimidines have been shown to inhibit kinases involved in signal transduction pathways critical for tumor growth.
  • Receptor Modulation : The compound may bind to receptors affecting various signaling pathways.
    • Structural similarities with known receptor ligands suggest potential interactions with targets like protein kinases and nuclear receptors.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of a structurally related thieno[3,2-d]pyrimidine derivative against A549 cells using various assays including MTT and flow cytometry for apoptosis detection. Results indicated a significant reduction in cell viability and increased apoptosis markers .
  • Antimicrobial Evaluation :
    • Another study investigated the antimicrobial properties of thienopyrimidine derivatives against Staphylococcus aureus and Candida albicans. The results showed promising antibacterial activity with MIC values lower than those of standard antibiotics .

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